n,n-Diethyl-2-fluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-fluoroacetamide: is an organic compound with the molecular formula C6H12FNO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a fluorine atom, and the nitrogen atom is substituted with two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-fluoroacetamide typically involves the reaction of diethylamine with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethylamine+Fluoroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-2-fluoroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield diethylamine and fluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo such reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines can be used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Diethylamine and fluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-fluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethyl groups provide hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-2,2,2-trifluoroacetamide
- N,N-Diethyl-2-chloroacetamide
- N,N-Diethyl-2-bromoacetamide
Comparison: N,N-Diethyl-2-fluoroacetamide is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its trifluoro, chloro, and bromo counterparts. The single fluorine atom provides a balance between reactivity and stability, making it suitable for specific applications where other halogenated derivatives may be too reactive or too stable.
Eigenschaften
CAS-Nummer |
364-92-1 |
---|---|
Molekularformel |
C6H12FNO |
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
N,N-diethyl-2-fluoroacetamide |
InChI |
InChI=1S/C6H12FNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
KCACDSBMGBWIET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.